Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate
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Overview
Description
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is an organic compound that features a complex structure with a cyclobutyl ring, a cyanomethyl group, and an ethynyl linkage attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the cyanomethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: A simpler analog with a cyanobenzoate structure.
Cyclobutylmethyl compounds: Compounds featuring a cyclobutyl ring and various functional groups.
Uniqueness
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is unique due to its combination of a cyclobutyl ring, cyanomethyl group, and ethynyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate |
InChI |
InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3 |
InChI Key |
CSPLWMNWALHMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N |
Origin of Product |
United States |
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